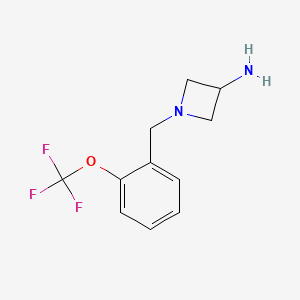![molecular formula C12H9F2NO2 B1466655 1-[(2,4-Difluorphenyl)methyl]-1H-Pyrrol-2-carbonsäure CAS No. 1284667-02-2](/img/structure/B1466655.png)
1-[(2,4-Difluorphenyl)methyl]-1H-Pyrrol-2-carbonsäure
Übersicht
Beschreibung
1-[(2,4-difluorophenyl)methyl]-1H-pyrrole-2-carboxylic acid is a useful research compound. Its molecular formula is C12H9F2NO2 and its molecular weight is 237.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-[(2,4-difluorophenyl)methyl]-1H-pyrrole-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[(2,4-difluorophenyl)methyl]-1H-pyrrole-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Medizinische Chemie: Antimykotika
Das Pyrrolringsystem, das in 1-[(2,4-Difluorphenyl)methyl]-1H-Pyrrol-2-carbonsäure vorkommt, ist ein häufiges Gerüst in der medizinischen Chemie aufgrund seiner biologischen Aktivität. Diese Verbindung hat potenzielle Anwendungen in der Entwicklung neuer Antimykotika . Die Difluorphenylgruppe kann die Fähigkeit zur Penetration von Pilzzellwänden verbessern, was zu effektiveren Behandlungen von Pilzinfektionen führen kann.
Landwirtschaft: Kontrolle von phytopathogenen Pilzen
In der Landwirtschaft könnte diese Verbindung zur Entwicklung von Behandlungen gegen phytopathogene Pilze eingesetzt werden, die für Pflanzenkrankheiten verantwortlich sind . Ihre Wirksamkeit bei der Hemmung des Myzelwachstums deutet darauf hin, dass sie eine wertvolle Ergänzung der Pflanzenschutzstrategien sein könnte.
Materialwissenschaften: Fluorierte Bausteine
Das Vorhandensein von Fluoratomen macht diese Verbindung zu einem wertvollen Baustein in der Materialwissenschaft. Fluorierte Verbindungen haben einzigartige Eigenschaften, wie z. B. erhöhte Stabilität und veränderte elektronische Eigenschaften, die bei der Herstellung von fortschrittlichen Materialien von Vorteil sind .
Biotechnologie: Enzyminhibition
Die strukturellen Merkmale von this compound können es ihr ermöglichen, als Enzyminhibitor zu wirken. Diese Anwendung ist in biotechnologischen Prozessen entscheidend, bei denen die Regulierung der Enzymaktivität erforderlich ist .
Umweltanwendungen: Biofilmunterbrechung
Das Potenzial der Verbindung, Biofilme zu stören, könnte in Umweltanwendungen genutzt werden. Biofilme sind aufgrund ihrer Resistenz gegenüber herkömmlichen Reinigungsmethoden ein großes Problem in verschiedenen Branchen, darunter Wasseraufbereitung und Meeresbetrieb .
Industrielle Anwendungen: Synthese heterocyclischer Verbindungen
In der industriellen Chemie kann diese Verbindung als Vorläufer für die Synthese einer breiten Palette heterocyclischer Verbindungen dienen. Diese Verbindungen sind essentiell für die Herstellung von Farbstoffen, Pigmenten und Pharmazeutika .
Eigenschaften
IUPAC Name |
1-[(2,4-difluorophenyl)methyl]pyrrole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F2NO2/c13-9-4-3-8(10(14)6-9)7-15-5-1-2-11(15)12(16)17/h1-6H,7H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICWJVHCPFHFGOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=C1)C(=O)O)CC2=C(C=C(C=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-{[Benzyl(methyl)amino]methyl}cyclopentan-1-ol](/img/structure/B1466572.png)
![1-[(2-Ethylpiperidin-1-yl)methyl]cyclopentan-1-ol](/img/structure/B1466573.png)
![1-{[(4-Bromophenyl)sulfanyl]methyl}cyclopentan-1-ol](/img/structure/B1466574.png)
![1-{[(4-Fluorophenyl)sulfanyl]methyl}cyclopentan-1-ol](/img/structure/B1466575.png)
![1-[(4-methyl-1H-pyrazol-1-yl)methyl]cyclopentan-1-ol](/img/structure/B1466576.png)
![1-{[(4-Chlorophenyl)sulfanyl]methyl}cyclopentan-1-ol](/img/structure/B1466579.png)
![1-{[(2-Methylphenyl)amino]methyl}cyclopentan-1-ol](/img/structure/B1466583.png)
![1-[(3-Methylthiophen-2-yl)methyl]azetidin-3-amine](/img/structure/B1466585.png)
![1-[(2-Bromophenyl)methyl]azetidin-3-amine](/img/structure/B1466587.png)
![1-[(2-Ethoxyphenyl)methyl]azetidin-3-amine](/img/structure/B1466588.png)
![1-{[(4-Aminophenyl)sulfanyl]methyl}cyclopentan-1-ol](/img/structure/B1466589.png)

![1-[(2E)-3-phenylprop-2-en-1-yl]azetidin-3-amine](/img/structure/B1466592.png)

